(Rac)-IBT6A: A Technical Overview of a Bruton's Tyrosine Kinase Inhibitor Analog
(Rac)-IBT6A: A Technical Overview of a Bruton's Tyrosine Kinase Inhibitor Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] Ibrutinib is a clinically significant therapeutic agent used in the treatment of various B-cell malignancies.[3] The presence of impurities such as (Rac)-IBT6A is a critical consideration in the pharmaceutical development of Ibrutinib, necessitating a thorough understanding of their chemical properties, synthesis, and potential biological activities. This technical guide provides a comprehensive overview of (Rac)-IBT6A, including its chemical structure, physicochemical properties, a putative synthesis protocol, and its relationship to the well-characterized BTK signaling pathway.
Chemical Structure and Properties
(Rac)-IBT6A is a small molecule with a molecular formula of C₂₂H₂₂N₆O.[4] Its structure is closely related to that of Ibrutinib, featuring a pyrazolopyrimidine core.
Physicochemical Properties
A summary of the key physicochemical properties of (Rac)-IBT6A is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1412418-47-3 | [1] |
| Molecular Formula | C₂₂H₂₂N₆O | [4] |
| Molecular Weight | 386.45 g/mol | [4] |
| Appearance | Solid Powder | [4] |
| SMILES | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | [4] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Synthesis Protocol
Putative Synthesis of (Rac)-IBT6A
Step 1: Mitsunobu Reaction
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To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine in a suitable solvent such as tetrahydrofuran (THF), add triphenylphosphine.[7]
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Cool the mixture to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or a similar reagent.[7]
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Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the intermediate product by column chromatography.
Step 2: Boc Deprotection
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Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to remove the Boc protecting group.[6]
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Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent under reduced pressure to obtain the deprotected intermediate, which is the racemic mixture of IBT6A, i.e., (Rac)-IBT6A.
Step 3: Purification
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The crude (Rac)-IBT6A can be purified by preparative high-performance liquid chromatography (HPLC) to obtain the final product of high purity.[8]
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The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
Biological Activity and Signaling Pathway
Biological Activity
Specific quantitative biological activity data for (Rac)-IBT6A, such as its IC₅₀ value against BTK, is not extensively reported in publicly available literature. As it is a racemic impurity of Ibrutinib, its activity is presumed to be significantly less than or different from the parent drug. For reference, Ibrutinib is a highly potent, irreversible inhibitor of BTK with an IC₅₀ of 0.5 nM.[5][8][9]
BTK Signaling Pathway
(Rac)-IBT6A, being structurally related to Ibrutinib, is expected to interact with the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a critical enzyme in the B-cell receptor (BCR) signaling cascade, which plays a pivotal role in B-cell proliferation, differentiation, and survival.[3][10][11]
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK's central role in the B-cell receptor signaling pathway.
Experimental Protocols
The evaluation of a compound like (Rac)-IBT6A typically involves a series of in vitro and in vivo experiments to characterize its biological activity and pharmacological properties.
Kinase Inhibitor Profiling Workflow
A general workflow for profiling a potential kinase inhibitor is outlined below.
Caption: General experimental workflow for kinase inhibitor profiling.
1. Biochemical Assays (Kinase Activity)
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Objective: To determine the direct inhibitory effect of (Rac)-IBT6A on BTK activity.
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Methodology:
-
Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a fluorescently labeled peptide) and ATP.
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(Rac)-IBT6A at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
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The extent of substrate phosphorylation is measured, often using fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based methods.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell-Based Assays (Proliferation and Apoptosis)
-
Objective: To assess the effect of (Rac)-IBT6A on the viability and survival of B-cell lymphoma cell lines that are dependent on BTK signaling.
-
Methodology:
-
Culture relevant B-cell lymphoma cell lines (e.g., TMD8, Ramos) in appropriate media.
-
Treat the cells with increasing concentrations of (Rac)-IBT6A for a specified duration (e.g., 72 hours).
-
Assess cell proliferation using assays such as MTT, WST-1, or CellTiter-Glo.
-
Evaluate apoptosis by methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
Conclusion
(Rac)-IBT6A is a notable compound for researchers in the field of drug development, particularly those focused on kinase inhibitors and the quality control of pharmaceuticals like Ibrutinib. While its own biological activity is not well-documented, its structural similarity to a potent BTK inhibitor makes it an important subject for further investigation. The protocols and pathways described in this guide provide a foundational framework for the synthesis, characterization, and biological evaluation of (Rac)-IBT6A and similar molecules. A comprehensive understanding of such related substances is paramount for ensuring the safety and efficacy of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. benchchem.com [benchchem.com]
- 5. IBT6A | BTK | TargetMol [targetmol.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of Ibrutinib drug impurity - Eureka | Patsnap [eureka.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
